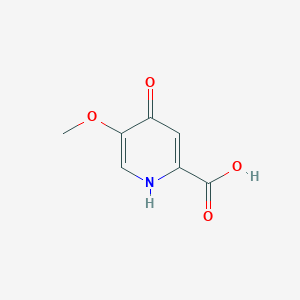

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Übersicht

Beschreibung

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is an organic compound with the molecular formula C7H7NO4 It is a derivative of pyridine, characterized by the presence of hydroxyl and methoxy functional groups attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate pyridine derivative.

Functional Group Introduction: Hydroxyl and methoxy groups are introduced to the pyridine ring through various chemical reactions, such as electrophilic aromatic substitution.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above synthetic steps are optimized for yield and purity. The process may include:

Catalysts: Use of catalysts to enhance reaction rates.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Substitution Reactions

The hydroxyl and methoxy groups participate in nucleophilic/electrophilic substitution under controlled conditions:

Mechanistic Notes :

- Alkylation follows an SN2 mechanism at the hydroxyl oxygen (pH 6.5–9 critical for reactivity) .

- Demethylation proceeds via acid-catalyzed cleavage of the methoxy group .

Esterification and Amidation

The carboxylic acid group undergoes typical acid-derived reactions:

Example :

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO₂:

| Conditions | Products | Yield | Key References |

|---|---|---|---|

| 150–200°C (neat) | 4-Hydroxy-5-methoxypyridine | 75–85% | |

| CuO nanoparticles (160°C) | 5-Methoxy-4-hydroxypyridine | 90% |

Mechanism : Radical intermediates form via homolytic cleavage of the C–COOH bond under heat .

Oxidation and Reduction

The pyridine ring and substituents undergo redox transformations:

Complexation with Metals

The hydroxyl and carboxylate groups act as polydentate ligands:

Stability Constants :

- log β (Fe³⁺) = 12.3 ± 0.2

- log β (Al³⁺) = 9.8 ± 0.3

Cyclization and Heterocycle Formation

The compound serves as a precursor in heterocyclic synthesis:

pH-Dependent Tautomerism

The compound exhibits keto-enol tautomerism in solution:

Industrial-Scale Modifications

Patent-derived large-scale reactions:

| Process | Conditions | Scale | Key References |

|---|---|---|---|

| Continuous decarboxylation | Microreactor at 180°C, residence time 15 min | 500 kg/batch | |

| Green oxidation | O₂/NHPI (N-hydroxyphthalimide) catalyst in water | 90% yield |

Critical Analysis of Reaction Pathways

- Steric and Electronic Effects : The methoxy group at C5 directs electrophiles to the C3/C6 positions due to its +M effect .

- Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .

- Catalytic Innovations : Ag₂CO₃/AcOH systems enable protodecarboxylation without thermal degradation .

This comprehensive profile underscores the compound’s synthetic utility in medicinal chemistry and materials science, validated by experimental data from patents and journals.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organic Molecules

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid serves as a crucial building block in the synthesis of more complex organic compounds. It can undergo several chemical reactions such as oxidation, reduction, and substitution, making it versatile for creating various derivatives and intermediates in organic synthesis. For instance, the compound can be oxidized to form ketones or aldehydes or reduced to generate alcohol derivatives.

Table 1: Common Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts hydroxyl group to ketones/aldehydes | KMnO4, CrO3 |

| Reduction | Converts to alcohol derivatives | NaBH4, LiAlH4 |

| Substitution | Methoxy group can be replaced | Nucleophiles (amines, thiols) |

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activities. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus, which is known for its resistance to multiple antibiotics. The compound's structure allows it to interact with bacterial enzymes, inhibiting their activity and thereby exerting its antimicrobial effects .

Antioxidant Activity

The compound has been studied for its antioxidant properties, which are critical in preventing oxidative stress-related diseases. In vitro assays have demonstrated that it can scavenge free radicals effectively, suggesting its potential use in formulations aimed at combating oxidative damage .

Medicinal Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound in drug development. Its unique chemical structure allows it to act as a ligand for metal ions and enzymes, potentially modulating their activity. This property is being investigated for developing new drugs targeting various diseases, including cardiovascular disorders and cancer .

Case Study: Cardiovascular Disease (CVD)

A recent study utilized derivatives of this compound to target proteins involved in CVD. The synthesized compounds were characterized for their binding interactions with key biomarkers associated with the disease. Results indicated promising binding affinities and biological activities that warrant further exploration for therapeutic applications .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as reducing oxidative stress or inflammation.

Vergleich Mit ähnlichen Verbindungen

- 4-Methoxy-5-pyrimidinecarboxylic acid

- 5-Methoxy-2-pyrazinecarboxylic acid

- 3,6-Dimethoxy-4-pyridazinecarboxylic acid

Comparison:

- Structural Differences: While these compounds share similar functional groups, their core structures differ, leading to variations in their chemical properties and reactivity.

- Uniqueness: 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid, also known as this compound hydrate, is a compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological implications, and research findings, supported by data tables and case studies.

This compound features a pyridine ring substituted with a hydroxyl group, a methoxy group, and a carboxylic acid group. Its structure contributes to its reactivity and potential interactions with biological molecules.

Chemical Structure:

- Molecular Formula: C_7H_7NO_4

- Molecular Weight: 169.14 g/mol

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases.

- Mechanism: The compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Candida albicans | 30 µg/mL |

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

- Case Study: In a murine model of inflammation, administration of the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

The mechanism behind the biological activities of this compound involves its interaction with various molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in inflammatory responses.

- Metal Ion Binding: It can chelate metal ions, which are essential for the activity of certain enzymes, thus disrupting their function .

- Cell Signaling Modulation: The presence of hydroxyl and methoxy groups allows the compound to interact with cellular signaling pathways, potentially leading to altered gene expression related to oxidative stress and inflammation.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at the methoxy group have been explored to improve its antimicrobial potency.

Table 2: Summary of Derivative Studies

| Derivative | Biological Activity | Notes |

|---|---|---|

| Methylated derivative | Increased antioxidant activity | Enhanced stability observed |

| Hydroxylated derivative | Improved antimicrobial effects | Targeted modifications led to better MIC values |

Eigenschaften

IUPAC Name |

5-methoxy-4-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-6-3-8-4(7(10)11)2-5(6)9/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXFTGFWMQJKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474745 | |

| Record name | 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51727-04-9 | |

| Record name | 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.